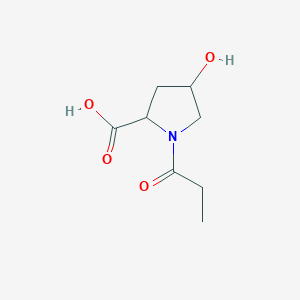
4-Hydroxy-1-propanoylproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-propanoylproline is a derivative of proline, an amino acid that plays a crucial role in the structure of proteins, particularly collagen. This compound is characterized by the presence of a hydroxyl group at the fourth carbon and a propanoyl group at the first carbon of the proline ring. It is a post-translationally modified amino acid, which means it is formed after the protein synthesis process. This modification enhances the stability and function of proteins, making it an important compound in various biological and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-propanoylproline typically involves the hydroxylation of proline. One common method is the enzymatic hydroxylation using proline hydroxylase, which is highly regio- and stereospecific . The reaction conditions often require the presence of cofactors such as 2-oxoglutarate, oxygen, and iron ions. The reaction can be carried out in microbial systems like engineered Escherichia coli, which can produce high yields of the compound through fermentation .
Industrial Production Methods
Industrial production of this compound is mainly achieved through microbial fermentation. Advances in metabolic engineering have enabled the construction of microbial cell factories that can efficiently produce this compound. The process involves optimizing the carbon flux in the tricarboxylic acid cycle and enhancing the supply of necessary cofactors . Continuous feeding methods and controlled fermentation conditions are employed to maximize production yields .
化学反応の分析
Types of Reactions
4-Hydroxy-1-propanoylproline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and propanoyl groups, which are reactive sites on the molecule .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride can reduce the propanoyl group to an alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the propanoyl group can yield an alcohol .
科学的研究の応用
4-Hydroxy-1-propanoylproline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Hydroxy-1-propanoylproline involves its incorporation into proteins, where it enhances their stability and function. The hydroxylation of proline residues in collagen, for example, is crucial for the formation of stable triple helices, which are essential for the structural integrity of connective tissues . The compound also plays a role in cellular signaling pathways, where it can modulate the activity of various enzymes and transcription factors .
類似化合物との比較
Similar Compounds
4-Hydroxyproline: A major component of collagen, similar in structure but lacks the propanoyl group.
cis-4-Hydroxy-L-proline: Another isomer of hydroxyproline, differing in the configuration of the hydroxyl group.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid that mimics proline.
Uniqueness
4-Hydroxy-1-propanoylproline is unique due to the presence of both hydroxyl and propanoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
4-hydroxy-1-propanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-7(11)9-4-5(10)3-6(9)8(12)13/h5-6,10H,2-4H2,1H3,(H,12,13) |
InChIキー |
WDQFANGFRWWMLD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















